Bupropion hydrochloride
Overview
Description
Bupropion hydrochloride is a medication primarily used as an antidepressant and smoking cessation aid. It is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is known for its unique pharmacological profile, which distinguishes it from other antidepressants. This compound is marketed under various brand names, including Wellbutrin and Zyban .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bupropion hydrochloride typically begins with m-chloropropiophenone as the starting material. The process involves several key steps:
Amination: The bromide intermediate is then reacted with tert-butylamine to produce bupropion.
Acidification: The final step involves acidifying the organic layer with hydrogen chloride and isopropanol to obtain this compound.
Industrial Production Methods
In industrial settings, greener and safer methods are employed to synthesize this compound. Flow chemistry techniques are used to avoid the use of hazardous reagents like liquid bromine. Instead, polymer-bound pyridinium tribromide is used, and environmentally friendly solvents replace traditional ones . This method improves yield, purity, and overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
Bupropion hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction is crucial in the formation of bupropion from its bromide intermediate.
Oxidation and Reduction: Bupropion can undergo metabolic oxidation and reduction in the liver, leading to the formation of various metabolites.
Common Reagents and Conditions
Bromination: Sodium bromide, sulfuric acid, hydrogen peroxide.
Amination: Tert-butylamine.
Oxidation/Reduction: Enzymes in the liver, such as CYP2B6.
Major Products Formed
- Hydroxybupropion
- Threohydrobupropion
- Erythrohydrobupropion
Scientific Research Applications
Bupropion hydrochloride has a wide range of scientific research applications:
- Chemistry : Used as a model compound in the study of nucleophilic substitution reactions .
- Biology : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine .
- Medicine : Widely used in the treatment of major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation .
- Industry : Employed in the development of controlled-release formulations and combination therapies .
Mechanism of Action
Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), prolonging the action of these neurotransmitters . Additionally, bupropion acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .
Comparison with Similar Compounds
Similar Compounds
- Duloxetine : A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety .
- Venlafaxine : Another SNRI with similar applications .
- Methylphenidate : A dopamine reuptake inhibitor used primarily for attention deficit hyperactivity disorder (ADHD) .
Uniqueness
Bupropion hydrochloride is unique due to its dual action on norepinephrine and dopamine reuptake without significant serotonergic effects. This profile results in fewer sexual side effects, less weight gain, and reduced sedation compared to other antidepressants .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044561 | |
Record name | Bupropion hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31677-93-7, 234447-17-7, 34911-55-2 | |
Record name | Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | bupropion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupropion hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupropion hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPROPION HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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